11-Hydroxy Dihydro Desloratadine
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Overview
Description
11-Hydroxy Dihydro Desloratadine is a derivative of desloratadine, which is a long-acting tricyclic antihistamine. Desloratadine is commonly used to treat allergic reactions by blocking histamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Desloratadine typically involves the hydroxylation of desloratadine. One common method includes the use of a Grignard reaction, where desloratadine is reacted with a suitable Grignard reagent to introduce the hydroxyl group . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy Dihydro Desloratadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to desloratadine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce desloratadine .
Scientific Research Applications
11-Hydroxy Dihydro Desloratadine has several scientific research applications:
Mechanism of Action
11-Hydroxy Dihydro Desloratadine exerts its effects by interacting with histamine H1 receptors, similar to desloratadine. It competes with histamine for binding at these receptors, thereby blocking the action of histamine and providing relief from allergic symptoms . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Desloratadine: The parent compound, used widely as an antihistamine.
Loratadine: Another antihistamine, from which desloratadine is derived.
8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: A related compound with similar structural features.
Uniqueness: 11-Hydroxy Dihydro Desloratadine is unique due to the presence of the hydroxyl group, which imparts different chemical and pharmacological properties compared to its parent compound, desloratadine. This modification can influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C19H21ClN2O |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol |
InChI |
InChI=1S/C19H21ClN2O/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-22-18(13)19(17,23)15-7-10-21-11-8-15/h1-2,5-6,9,12,15,21,23H,3-4,7-8,10-11H2 |
InChI Key |
PNIZZWNERIIQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Origin of Product |
United States |
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